3-cyclohexyl-1H-indole
Overview
Description
3-Cyclohexyl-1H-indole is an organic compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The cyclohexyl group attached to the nitrogen atom of the indole ring imparts unique chemical and physical properties to the compound. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, which typically starts with the reaction of a phenylhydrazine derivative with a ketone or aldehyde under acidic conditions. For this compound, cyclohexanone can be used as the starting ketone. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and rearrangement to yield the indole product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the production method.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions due to the electron-rich nature of the pyrrole ring. Common electrophiles include halogens, nitro groups, and sulfonyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, oxidation with strong oxidizing agents can lead to the formation of indole-3-carboxylic acid derivatives.
Nucleophilic Substitution: The cyclohexyl group can be substituted by nucleophiles under certain conditions, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, nitric acid, and sulfonyl chlorides are commonly used. The reactions are typically carried out in the presence of a Lewis acid catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions include halogenated indoles, nitroindoles, sulfonylindoles, and various substituted indole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Cyclohexyl-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme-substrate interactions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-1H-indole involves its interaction with various molecular targets and pathways. The indole ring can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and mood regulation. The cyclohexyl group may enhance the binding affinity and selectivity of the compound for certain targets .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of the indole family, lacking the cyclohexyl group.
3-Phenyl-1H-indole: Similar structure with a phenyl group instead of a cyclohexyl group.
3-Methyl-1H-indole: Contains a methyl group at the same position.
Uniqueness
3-Cyclohexyl-1H-indole is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This modification can influence the compound’s reactivity, binding affinity, and biological activity, making it a valuable scaffold for drug discovery and development .
Biological Activity
3-Cyclohexyl-1H-indole is an organic compound that belongs to the indole family, characterized by a bicyclic structure comprising a benzene ring fused to a nitrogen-containing pyrrole ring. The cyclohexyl group attached to the nitrogen atom significantly influences its chemical and biological properties. Indole derivatives, including this compound, have garnered attention for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory effects.
The structural uniqueness of this compound contributes to its reactivity and biological activity. The compound undergoes various chemical reactions such as electrophilic substitution, oxidation, and nucleophilic substitution, which are critical for its application in medicinal chemistry.
Table 1: Summary of Chemical Reactions of this compound
Reaction Type | Description |
---|---|
Electrophilic Substitution | Highly reactive towards electrophiles due to the electron-rich indole ring. |
Oxidation | Can form indole-3-carboxylic acid derivatives upon oxidation. |
Nucleophilic Substitution | The cyclohexyl group can be substituted by nucleophiles under specific conditions. |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, primarily attributed to its interaction with various molecular targets.
The mechanism of action involves binding to specific receptors or enzymes, influencing their activity. For instance, indole derivatives are known to interact with serotonin receptors, which play a crucial role in neurotransmission and mood regulation. The cyclohexyl group enhances the binding affinity and selectivity for certain targets.
Anticancer Activity
Studies have shown that indole derivatives possess significant anticancer properties. For example, this compound has been explored for its potential in inhibiting cancer cell proliferation through apoptosis induction and modulation of signaling pathways.
Table 2: Summary of Anticancer Studies Involving Indole Derivatives
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial and fungal strains. This activity is particularly relevant in the context of drug-resistant pathogens.
Table 3: Antimicrobial Activity of Indole Derivatives
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Candida albicans | 16 µg/mL | |
Escherichia coli | 64 µg/mL |
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound in treating diseases beyond cancer. For instance:
- Antiviral Activity : Research indicates that indole derivatives can inhibit viral replication through interference with viral enzymes.
- Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory pathways, showing promise in reducing inflammation in preclinical models.
Properties
IUPAC Name |
3-cyclohexyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h4-5,8-11,15H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXQPIDRIDLWRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461588 | |
Record name | 3-cyclohexyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100717-32-6 | |
Record name | 3-cyclohexyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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